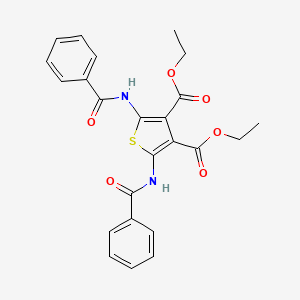![molecular formula C22H25N3O3 B6056737 (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one](/img/structure/B6056737.png)
(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure features a pyrrolidin-2-one core, which is a common motif in many biologically active compounds, linked to a benzyl group and a substituted oxazole ring. The presence of multiple functional groups in this compound allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can be achieved through a multi-step synthetic route. One possible method involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized from a suitable starting material such as L-proline. The proline is first protected with a suitable protecting group, followed by cyclization to form the pyrrolidin-2-one ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized separately from a suitable precursor such as 2-amino-5-methylfuran. The furan derivative is reacted with an appropriate aldehyde and an acid catalyst to form the oxazole ring.
Coupling of the Oxazole and Pyrrolidin-2-one Units: The oxazole ring is then coupled to the pyrrolidin-2-one core through a condensation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Deprotection and Purification: The final compound is obtained by deprotecting any protecting groups used in the synthesis and purifying the product through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
The compound (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol, and tetrahydrofuran (THF).
Substitution: Benzyl bromide, sodium hydride, potassium carbonate, and dimethylformamide (DMF).
Condensation: Aldehydes, ketones, acid catalysts, and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and oxazole rings.
Reduction: Alcohol derivatives of the pyrrolidin-2-one core.
Substitution: Substituted benzyl derivatives.
Condensation: Imines or enamines formed from the reaction with aldehydes or ketones.
科学研究应用
Chemistry
In chemistry, (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the pyrrolidin-2-one core, benzyl group, and oxazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, and it could be developed into a pharmaceutical agent.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
作用机制
The mechanism of action of (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: This compound is unique due to its specific combination of functional groups and structural features.
(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: Similar structure but with a thiazole ring instead of an oxazole ring.
(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrrolidin-2-one core, benzyl group, and oxazole ring. This combination of functional groups and structural features provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-8-10-20(27-15)22-24-19(16(2)28-22)14-25(12-17-6-4-3-5-7-17)13-18-9-11-21(26)23-18/h3-8,10,18H,9,11-14H2,1-2H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLZRVSCHNKPD-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(O2)C)CN(CC3CCC(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=NC(=C(O2)C)CN(C[C@@H]3CCC(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
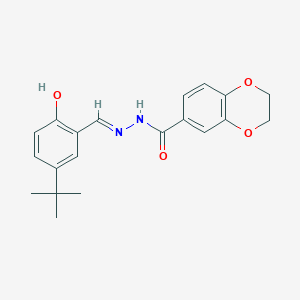
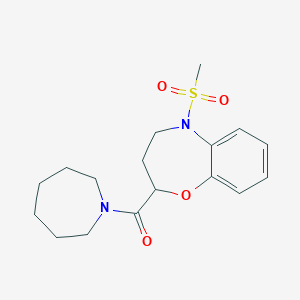
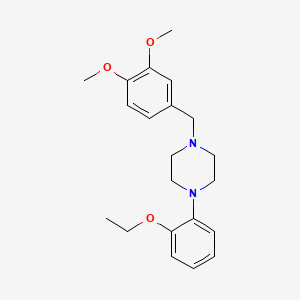
![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)
![2,2-dichloro-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B6056697.png)
![Methyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate](/img/structure/B6056703.png)
![[4-[[3-(3,4-dimethylbenzoyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B6056709.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)
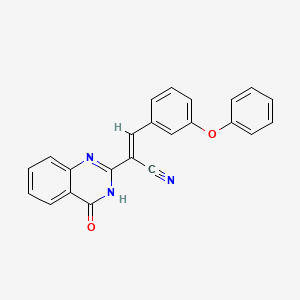
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![N-[(5E)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B6056761.png)
